molecular formula C19H20N4O2S B038710 2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole CAS No. 116091-77-1

2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole

Cat. No.: B038710
CAS No.: 116091-77-1
M. Wt: 368.5 g/mol
InChI Key: VYPGKBPAXMMBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole represents a novel class of benzimidazole derivatives that have garnered attention due to their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.

  • Molecular Formula : C23H21N3O3S
  • Molecular Weight : 419.5 g/mol
  • CAS Number : Specific CAS not provided in search results.

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of the benzimidazole core and subsequent substitution reactions to introduce the oxazoline and methylthio groups. The synthetic pathways often utilize intermediates derived from pyridine derivatives, which enhance the biological activity of the final product .

Antiproliferative Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer types, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT 1163.7
Compound CHEK 2935.3

Antioxidant Activity

The antioxidant capacity of these compounds is also noteworthy. They have been evaluated using various methods, showing improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This property is crucial as it can mitigate oxidative stress-related cellular damage .

Antimicrobial Activity

Benzimidazole derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 8 to 32 µM, showcasing their potential as antimicrobial agents .

Case Studies

  • Anticancer Properties : A study involving a series of benzimidazole derivatives highlighted that those with methoxy and hydroxy substitutions exhibited enhanced antiproliferative effects against breast cancer cells (MCF-7), with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .
  • Antioxidant Evaluation : In vitro assays confirmed that certain derivatives not only inhibited cell proliferation but also reduced oxidative stress markers in treated cells, suggesting a dual mechanism of action where both antiproliferative and antioxidant effects contribute to their therapeutic potential .

Properties

IUPAC Name

2-[2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-11-9-21-16(12(2)17(11)24-3)10-26-19-22-14-5-4-13(8-15(14)23-19)18-20-6-7-25-18/h4-5,8-9H,6-7,10H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGKBPAXMMBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)C4=NCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.